molecular formula C6H7N3O2 B038908 5-Hydroxynicotinohydrazide CAS No. 112193-39-2

5-Hydroxynicotinohydrazide

Cat. No.: B038908
CAS No.: 112193-39-2
M. Wt: 153.14 g/mol
InChI Key: OLOBXYMJLZJQQF-UHFFFAOYSA-N
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Description

5-Hydroxynicotinohydrazide is a chemical compound with the molecular formula C6H7N3O2. It is a derivative of nicotinic acid and features a hydroxyl group at the 5-position and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxynicotinohydrazide can be synthesized through the reaction of 5-hydroxynicotinic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is purified using techniques such as crystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

5-Hydroxynicotinohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as tuberculosis.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Hydroxynicotinohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

    6-Hydroxynicotinohydrazide: Similar structure but with the hydroxyl group at the 6-position.

    Isonicotinohydrazide: Lacks the hydroxyl group but has similar hydrazide functionality.

Uniqueness: 5-Hydroxynicotinohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-hydroxypyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-5(10)3-8-2-4/h1-3,10H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOBXYMJLZJQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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